1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15751727
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3S |
|---|---|
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | 1,4-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H13N3S/c1-8-7-13(2)12-10(8)11-6-9-4-3-5-14-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
| Standard InChI Key | MPPJQJZXSAKMGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=CC=CS2)C |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
Pyrazole derivatives are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. In 1,4-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine, the pyrazole core is substituted with methyl groups at positions 1 and 4, while position 3 features an amine group linked to a thiophen-2-ylmethyl moiety. Thiophene, a sulfur-containing heterocycle, introduces electronic perturbations that influence reactivity and intermolecular interactions.
Molecular Formula and Weight
While exact data for the 1,4-dimethyl variant is scarce, analogs such as 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine share the molecular formula C₁₀H₁₃N₃S and a molecular weight of 207.30 g/mol. Substitution patterns alter physical properties like solubility and melting points, though experimental values for this specific isomer require further validation.
Spectroscopic Signatures
Characterization of related compounds relies on:
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¹H/¹³C NMR: Methyl groups resonate between δ 2.1–2.5 ppm, while thiophene protons appear as multiplet signals near δ 6.8–7.5 ppm.
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Mass Spectrometry: Molecular ion peaks at m/z 207.30 confirm the base structure, with fragmentation patterns reflecting the loss of methyl or thiophene groups.
Synthetic Methodologies
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclization of 1,3-diketones with hydrazine derivatives. For example, reacting 1,3-dimethyl-1,3-diketone with hydrazine hydrate yields the 1,3-dimethylpyrazole intermediate. Adjusting diketone substituents could allow access to the 1,4-dimethyl configuration.
Thiophene Incorporation
A nucleophilic substitution reaction attaches the thiophene moiety to the pyrazole amine. Using thiophen-2-ylmethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) facilitates this step. Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity.
Comparative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole cyclization | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Thiophene coupling | Thiophen-2-ylmethyl bromide, K₂CO₃, DMF | 50–60 |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 80–85 |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at the α-positions. Halogenation or nitration could introduce functional handles for further derivatization.
Amine Group Modifications
The primary amine at position 3 participates in:
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Acylation: Reaction with acetyl chloride forms amide derivatives.
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Schiff base formation: Condensation with aldehydes yields imine-linked analogs.
Industrial and Materials Science Applications
Coordination Chemistry
The amine and thiophene groups act as ligands for transition metals. Copper(II) complexes of analogous pyrazoles demonstrate catalytic activity in oxidation reactions.
Organic Electronics
Thiophene’s π-conjugated system makes this compound a candidate for organic semiconductors. Thin-film transistors incorporating similar structures exhibit hole mobilities of ~10⁻³ cm²/V·s.
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